4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol is an organic compound that belongs to the category of amino alcohols. This compound features a butanol backbone with a bromophenyl group and an ethylamino substituent, providing it with unique chemical properties and potential applications in medicinal chemistry. Its structure allows for interactions with biological systems, which has led to investigations into its pharmacological effects.
This compound can be synthesized through various organic reactions, often utilizing starting materials such as 4-bromophenyl ethylamine and butan-2-ol. The synthesis involves specific reagents and conditions to achieve the desired product.
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol is classified as:
The synthesis of 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol can be achieved through several methods, typically involving the reaction of 4-bromophenyl ethylamine with butan-2-ol.
The molecular structure of 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol can be represented by the following:
| Property | Value |
|---|---|
| Molecular Formula | C13H19BrN2O |
| Molecular Weight | 285.21 g/mol |
| InChI Key | XXXXXX |
| Canonical SMILES | CC(C)C(C(C)NCC1=CC=C(C=C1)Br)O |
The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups, which influences its reactivity and biological interactions.
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions due to its functional groups:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol involves its interaction with biological targets, particularly in relation to its amino alcohol structure which may influence neurotransmitter systems or exhibit antimicrobial properties.
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol has several potential applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research and application in various scientific fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: